

lithium trifluoroacetate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium trifluoroacetate*

Cat. No.: *B1592625*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Lithium Trifluoroacetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **lithium trifluoroacetate** ($\text{CF}_3\text{CO}_2\text{Li}$). The information is curated for researchers, scientists, and professionals in drug development who utilize or are investigating this compound. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to clarify workflows and relationships.

Core Physical and Chemical Properties

Lithium trifluoroacetate is a salt of trifluoroacetic acid and lithium. It is a white, solid compound that is hygroscopic, meaning it readily absorbs moisture from the air.^{[1][2]} Its chemical stability and solubility characteristics make it a compound of interest in various research and industrial applications, including proteomics research and as a potential component in electrolytes for lithium-ion batteries.^[3]

General and Chemical Identifiers

Identifier	Value
Chemical Name	Lithium trifluoroacetate
Synonyms	Trifluoroacetic acid lithium salt, Lithium 2,2,2-trifluoroacetate
CAS Number	2923-17-3 [1] [2] [3] [4]
Molecular Formula	C ₂ F ₃ LiO ₂ [1] [2] [3] [4] [5]
Molecular Weight	119.96 g/mol [1] [2] [3] [5]
SMILES String	[Li+].[O-]C(=O)C(F)(F)F [1]
InChI Key	HSFDLPWPRRSVSM-UHFFFAOYSA-M [1]

Physical Properties

The physical properties of **lithium trifluoroacetate** are summarized in the table below. It is important to note that some values may vary slightly between different sources and purities.

Property	Value	Notes
Appearance	White powder or solid[1][2][5]	
Melting Point	250 °C[1][2][4][6]	Decomposes at higher temperatures.
Boiling Point	Not available[1][5]	As an ionic salt, it is expected to have a very high boiling point and will likely decompose before boiling under standard atmospheric pressure. One source reports 72.2°C at 760 mmHg, which is highly unlikely for a salt and is very close to the boiling point of trifluoroacetic acid (72.4°C)[1][7], suggesting a potential data error.
Density	1.743 g/cm³[1][2][4]	
Solubility	Forms stable aqueous solutions.[2] Specific quantitative solubility data in water and various organic solvents is not readily available in the literature, but it is known to be hygroscopic.[1][2][5] The solubility of lithium salts in non-aqueous solvents is an area of active research for applications like lithium-ion batteries.[8]	
Vapor Pressure	96.2 mmHg at 25°C[1]	This value appears unusually high for a salt at room temperature and should be treated with caution, as it may be inaccurate.

Hygroscopicity	Hygroscopic[1][2][5]	Readily absorbs moisture from the air.
----------------	----------------------	--

Experimental Protocols for Property Determination

While specific experimental protocols for **lithium trifluoroacetate** are not extensively detailed in publicly available literature, the following are standard methodologies for determining the key physical properties of a solid chemical compound like it.

Melting Point Determination

The melting point is a critical indicator of purity.

- Methodology: Capillary Melting Point Determination
 - Sample Preparation: A small amount of finely powdered, dry **lithium trifluoroacetate** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
 - Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or temperature sensor.
 - Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow.

Density Measurement

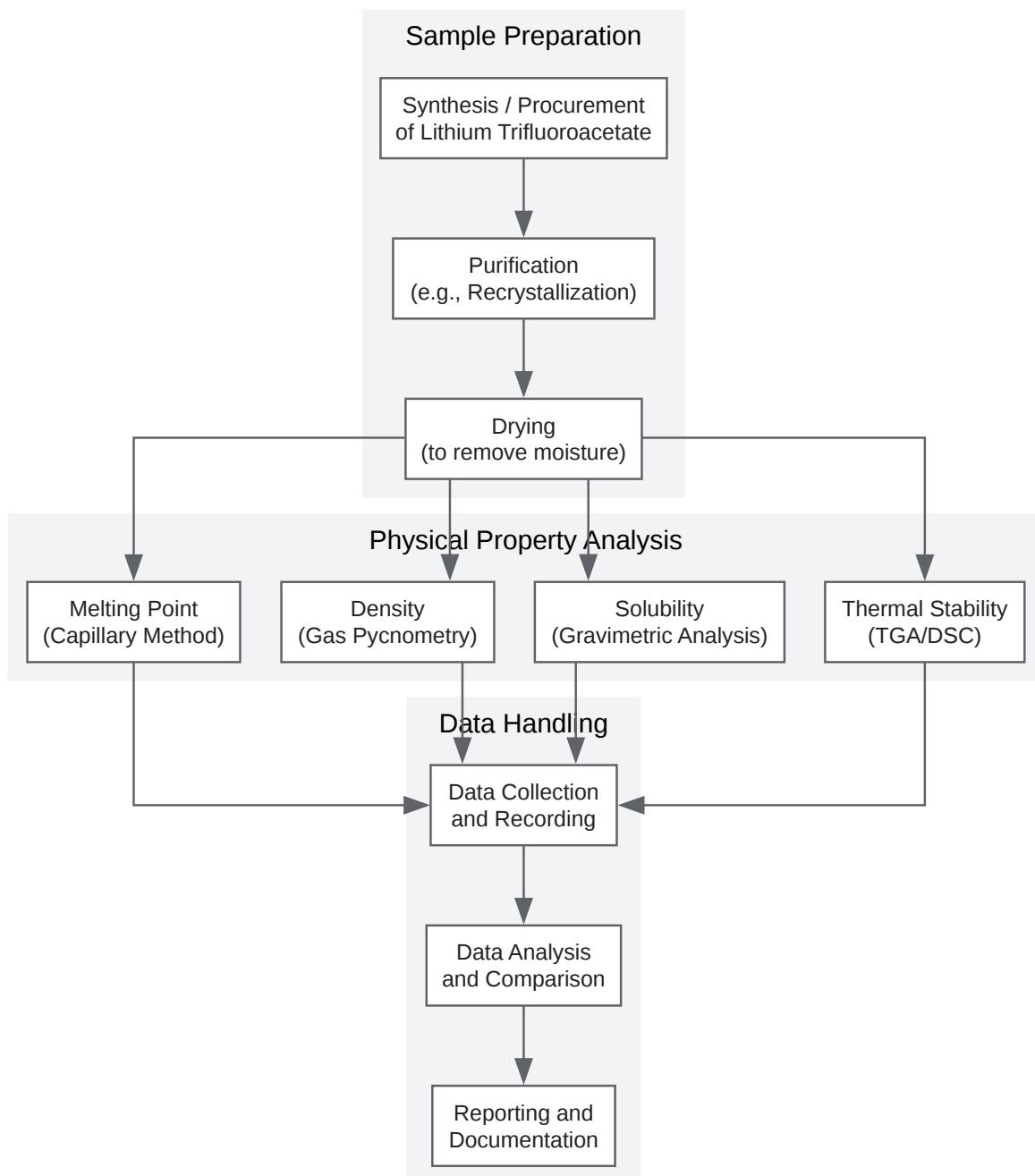
- Methodology: Gas Pycnometry
 - Principle: This technique measures the true volume of a solid by applying Archimedes' principle of fluid displacement, using a gas (typically helium) as the fluid.
 - Procedure: a. A known mass of the **lithium trifluoroacetate** sample is placed in a sample chamber of a known volume. b. The chamber is pressurized with helium. c. The gas is

then expanded into a second chamber of known volume, and the resulting pressure is measured. d. Using the ideal gas law, the volume of the sample can be accurately calculated by the change in pressure. e. The density is then calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

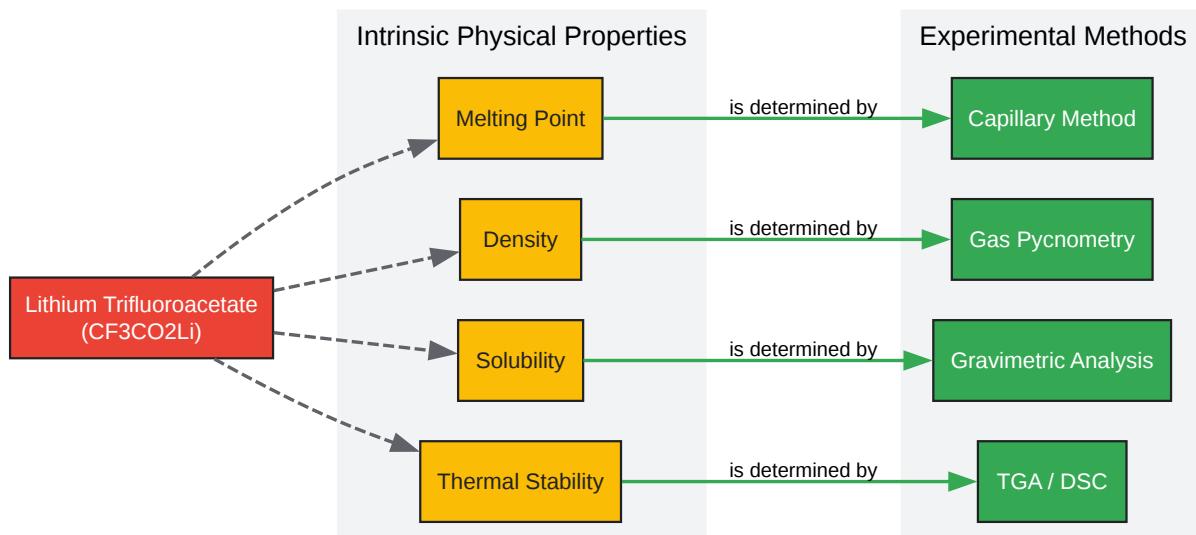
- Methodology: Gravimetric Analysis of a Saturated Solution
 - Equilibration: An excess amount of **lithium trifluoroacetate** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
 - Sampling: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully extracted, ensuring no solid particles are included.
 - Solvent Evaporation: The solvent from the extracted sample is evaporated completely under controlled conditions (e.g., in a drying oven).
 - Mass Measurement: The mass of the remaining solid **lithium trifluoroacetate** is measured.
 - Calculation: The solubility is then expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Thermal Decomposition Analysis


- Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
 - TGA: A small, precisely weighed sample of **lithium trifluoroacetate** is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The TGA instrument measures the change in mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.
 - DSC: A sample of **lithium trifluoroacetate** and a reference are heated simultaneously. The DSC instrument measures the difference in heat flow required to maintain the sample

and reference at the same temperature. This can detect endothermic or exothermic processes like melting and decomposition.[9] The thermal stability of perfluoroalkyl acid salts, including lithium salts, is known to be relatively high.[10]

Visualizations


The following diagrams illustrate key workflows and relationships relevant to the study of **lithium trifluoroacetate**'s physical properties.

Workflow for Physical Property Characterization

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the characterization of the physical properties of **lithium trifluoroacetate**.

Logical Relationships in Property Determination

[Click to download full resolution via product page](#)

Caption: Relationship between the physical properties of **lithium trifluoroacetate** and the methods used for their determination.

Safety and Handling

Lithium trifluoroacetate is classified as a hazardous material.

- **Hazards:** It is irritating to the eyes, respiratory system, and skin.^[1] The toxicological properties have not been fully investigated.^[1] It is hygroscopic and should be protected from moisture.^{[1][2][5]}
- **Handling:** Use with adequate ventilation and minimize dust generation.^[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[1] Wash hands thoroughly after handling.^[1]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.^[1]

- Decomposition: Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[\[1\]](#)

This guide is intended for informational purposes for qualified individuals and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and established laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lithium trifluoroacetate | CAS#:2923-17-3 | Chemsoc [chemsoc.com]
- 2. 2923-17-3 CAS MSDS (LITHIUM TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. LITHIUM TRIFLUOROACETATE - Safety Data Sheet [chemicalbook.com]
- 7. Trifluoroacetic acid | CF₃COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [lithium trifluoroacetate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592625#lithium-trifluoroacetate-physical-properties\]](https://www.benchchem.com/product/b1592625#lithium-trifluoroacetate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com